(S)-N-(Piperidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
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Overview
Description
(S)-N-(Piperidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride is a chemical compound that belongs to the class of organic compounds known as carboxamides. These compounds are characterized by the presence of a carboxamide group, which consists of a carbonyl group attached to an amine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Piperidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through cyclization reactions involving appropriate diol or alcohol precursors.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine with a carboxylic acid derivative, such as an acid chloride or ester.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Piperidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-N-(Piperidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-3-yl)carboxamide derivatives: These compounds share the piperidine and carboxamide groups but may differ in other structural features.
Tetrahydropyran derivatives: Compounds containing the tetrahydropyran ring but with different substituents or functional groups.
Uniqueness
(S)-N-(Piperidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride is unique due to its specific combination of the piperidine, tetrahydropyran, and carboxamide groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C11H21ClN2O2 |
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Molecular Weight |
248.75 g/mol |
IUPAC Name |
N-piperidin-3-yloxane-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(9-3-6-15-7-4-9)13-10-2-1-5-12-8-10;/h9-10,12H,1-8H2,(H,13,14);1H |
InChI Key |
FDASEWZCAJCJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2CCOCC2.Cl |
Origin of Product |
United States |
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